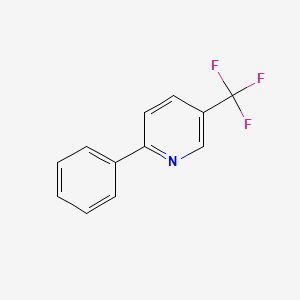

2-Phenyl-5-(trifluoromethyl)pyridine

Descripción general

Descripción

2-Phenyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The trifluoromethyl group is known for its unique properties, including high electronegativity and lipophilicity, which make it a valuable moiety in pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-phenylpyridine using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction is usually carried out under basic conditions with the presence of a catalyst like copper or palladium.

Industrial Production Methods: Industrial production of trifluoromethyl-substituted pyridines often employs vapor-phase reactions. For instance, the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures (above 300°C) with transition metal-based catalysts such as iron fluoride can yield 2-Phenyl-5-(trifluoromethyl)pyridine in good yields .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridines with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The pharmacological potential of 2-Phenyl-5-(trifluoromethyl)pyridine and its derivatives has been extensively studied. The trifluoromethyl group enhances the compound's lipophilicity, which can improve membrane permeability and bioavailability. This has led to its investigation as a potential lead compound in drug development.

Key Findings:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

- Biological Target Interactions: Studies on binding affinities with biological targets such as enzymes and receptors have shown that modifications on the pyridine ring can significantly influence pharmacodynamics and pharmacokinetics.

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science:

Applications:

- Organic Semiconductors: The compound has been incorporated into organic field-effect transistors (OFETs), enhancing charge transport properties.

- Functional Polymers: By integrating this compound into polymer backbones, researchers have developed materials with improved thermal stability and gas separation properties.

Agrochemical Applications

The trifluoromethylpyridine derivatives have found significant use in the agrochemical industry, particularly in crop protection:

Notable Uses:

- Pesticides: Compounds similar to this compound have been utilized in the development of pesticides, with over 20 new agrochemicals containing trifluoromethylpyridine moieties gaining market approval .

- Marketed Products: Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced, highlighting the compound's relevance in agricultural applications .

Case Study 1: Anticancer Activity

A series of compounds derived from this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines. The most active compounds showed promising results, indicating the potential for further development as therapeutic agents .

Case Study 2: Organic Field-Effect Transistors

Research demonstrated that incorporating this compound into organic semiconductors significantly improved device performance metrics, showcasing its utility in electronic applications.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-5-(trifluoromethyl)pyridine is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable scaffold in drug design .

Comparación Con Compuestos Similares

2-Phenylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

5-(Trifluoromethyl)pyridine: Lacks the phenyl group, affecting its overall reactivity and applications.

2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a phenyl group, leading to different chemical behavior.

Uniqueness: 2-Phenyl-5-(trifluoromethyl)pyridine is unique due to the combined presence of a phenyl group and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry.

Actividad Biológica

2-Phenyl-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development and material science.

Chemical Structure and Properties

The chemical formula of this compound is . The trifluoromethyl group () is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals. The presence of both the phenyl group and the trifluoromethyl substituent contributes to the compound's electronic properties, enhancing its reactivity and biological activity compared to other derivatives.

Synthesis Methods

Various synthetic methods have been developed for producing this compound, including:

- Suzuki-Miyaura Coupling Reaction : This method involves coupling a phenyl ring with a 5-(trifluoromethyl)pyridyl moiety using palladium catalysts.

- Ullmann-Goldberg Reaction : Another approach that facilitates the formation of this compound through metal-catalyzed reactions.

These methods are chosen based on desired yields and efficiency, with the trifluoromethyl group significantly influencing the reaction pathways and outcomes .

Pharmacological Properties

The biological activity of this compound has been investigated in several studies, revealing its potential as a lead compound in drug development. Key pharmacological activities include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria such as E. coli and S. aureus .

- Anticancer Potential : Research indicates that modifications on the pyridine ring can enhance anticancer activity. For instance, certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its role in therapeutic applications. The trifluoromethyl group enhances binding affinity to biological targets, improving pharmacodynamics .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antimicrobial Efficacy : A recent study tested various concentrations of this compound against E. coli, revealing an inhibitory concentration (IC50) of approximately 250 µM after 72 hours, indicating moderate antibacterial activity .

- Cytotoxicity Assays : In vitro tests showed that derivatives containing modifications on the pyridine ring exhibited enhanced cytotoxicity against A549 lung cancer cells, with IC50 values significantly lower than standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that both electronic and steric factors play critical roles in determining its biological activity. The presence of the trifluoromethyl group not only enhances lipophilicity but also modifies the electronic density around the nitrogen atom in the pyridine ring, which can affect interaction with target biomolecules.

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Halogenated pyridine | Used as an intermediate for various agrochemicals |

| 3-Trifluoromethylpyridine | Simple pyridine derivative | Lacks phenyl substitution but retains trifluoromethyl group |

| 4-(Trifluoromethyl)aniline | Aniline derivative | Exhibits different reactivity patterns due to amino group |

The combination of a phenyl group and a trifluoromethyl substituent provides unique electronic properties that enhance reactivity and biological activity compared to other derivatives, making it particularly valuable in medicinal chemistry applications where selectivity and potency are crucial .

Propiedades

IUPAC Name |

2-phenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-11(16-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKACHUDGNZNGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459095 | |

| Record name | 2-phenyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-56-2 | |

| Record name | 2-phenyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Phenyl-5-(trifluoromethyl)pyridine contribute to the performance of the ruthenium (II) complex as a DSSC sensitizer?

A1: The paper investigates the use of this compound (L3) as one of the ligands within a series of novel thiocyanate-free ruthenium (II) complexes ], where dcppy = 4, 4-dicarboxylic acid-2, 2-bipyridine []. While the study doesn't explicitly isolate the individual contribution of L3, it highlights that the incorporation of different ligands (L1-L3) significantly impacts the complexes' optical and electrochemical properties. These properties directly influence the performance of the ruthenium (II) complex as a sensitizer in DSSCs by affecting light absorption and electron transfer processes. Further research focusing on individual ligand contributions would be needed to fully understand the specific role of this compound in DSSC performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.